molecular formula C8H8N8O4 B8056285 4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one

4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one

Cat. No.: B8056285
M. Wt: 280.20 g/mol
InChI Key: KOIYNUVLRNUBOX-UHFFFAOYSA-N
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Description

4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of aminoethyl-substituted hydrazides with nitriles in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole rings to more saturated structures.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4’‘-[(2-Aminoethyl)amino]-3,3’:4’,3’'-ter-1,2,5-oxadiazol-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxadiazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neuromodulatory molecule with a similar aminoethyl group.

    Aminoethylethanolamine: An organic base used in industrial applications.

    4-(2-Aminoethyl)benzenesulfonamide: A compound with similar functional groups used in synthetic organic chemistry.

Properties

IUPAC Name

4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N8O4/c9-1-2-10-7-5(13-19-15-7)3-4(12-18-11-3)6-8(17)16-20-14-6/h1-2,9H2,(H,10,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIYNUVLRNUBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC1=NON=C1C2=NON=C2C3=NONC3=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Reactant of Route 2
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Reactant of Route 3
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Reactant of Route 4
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Reactant of Route 5
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one
Reactant of Route 6
4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one

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